Cas no 97068-31-0 (Benzo[h][1]benzopyrano[5,4,3-cde][1]benzopyran-5,12-dione,10-[(6-deoxy-3-C-methyl-b-D-galactopyranosyl)oxy]-6-hydroxy-1-methyl- (9CI))

Benzo[h][1]benzopyrano[5,4,3-cde][1]benzopyran-5,12-dione,10-[(6-deoxy-3-C-methyl-b-D-galactopyranosyl)oxy]-6-hydroxy-1-methyl- (9CI) structure
97068-31-0 structure
Productnaam:Benzo[h][1]benzopyrano[5,4,3-cde][1]benzopyran-5,12-dione,10-[(6-deoxy-3-C-methyl-b-D-galactopyranosyl)oxy]-6-hydroxy-1-methyl- (9CI)
CAS-nummer:97068-31-0
MF:C26H22O10
MW:494.446888446808
CID:806379
PubChem ID:5486998

Benzo[h][1]benzopyrano[5,4,3-cde][1]benzopyran-5,12-dione,10-[(6-deoxy-3-C-methyl-b-D-galactopyranosyl)oxy]-6-hydroxy-1-methyl- (9CI) Chemische en fysische eigenschappen

Naam en identificatie

    • Benzo[h][1]benzopyrano[5,4,3-cde][1]benzopyran-5,12-dione,10-[(6-deoxy-3-C-methyl-b-D-galactopyranosyl)oxy]-6-hydroxy-1-methyl- (9CI)
    • elsamicin B
    • 8-hydroxy-15-methyl-3-[(3R,4S,5S,6R)-3,4,5-trihydroxy-4,6-dimethyloxan-2-yl]oxy-11,18-dioxapentacyclo[10.6.2.02,7.09,19.016,20]icosa-1(19),2(7),3,5,8,12(20),13,15-octaene-10,17-dione
    • Benzo(h)(1)benzopyrano(5,4,3-cde)(1)benzopyran-5,12-dione, 10-((6-deoxy-3-C-methyl-beta-D-galactopyranosyl)oxy)-6-hydroxy-1-methyl-
    • 97068-31-0
    • DTXSID90914187
    • 6-Hydroxy-1-methyl-5,12-dioxo-5,12-dihydrobenzo[g][2]benzopyrano[5,4,3-cde][2]benzopyran-10-yl 6-deoxy-3-C-methylhexopyranoside
    • CHEBI:222670
    • Inchi: InChI=1S/C26H22O10/c1-9-7-8-13-16-14(9)23(30)36-20-15-11(19(27)18(17(16)20)24(31)34-13)5-4-6-12(15)35-25-22(29)26(3,32)21(28)10(2)33-25/h4-8,10,21-22,25,27-29,32H,1-3H3/t10-,21+,22+,25?,26+/m1/s1
    • InChI-sleutel: HPVDVZANUAGIRR-CFSKDKRZSA-N
    • LACHT: CC1C(C(C(C(O1)OC2=CC=CC3=C2C4=C5C6=C(C=CC(=C6C(=O)O4)C)OC(=O)C5=C3O)O)(C)O)O

Berekende eigenschappen

  • Exacte massa: 494.121297
  • Monoisotopische massa: 494.121297
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 4
  • Aantal waterstofbondacceptatoren: 10
  • Zware atoomtelling: 36
  • Aantal draaibare bindingen: 2
  • Complexiteit: 911
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 4
  • Ongedefinieerd atoomstereocentrumaantal: 1
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Aantal tautomers: 3
  • Oppervlakte lading: 0
  • XLogP3: 2.9
  • Topologisch pooloppervlak: 152

Experimentele eigenschappen

  • Dichtheid: 1.604
  • Kookpunt: 809.3°Cat760mmHg
  • Vlampunt: 279.6°C
  • Brekindex: 1.734
Aanbevolen leveranciers
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
BIOOKE MICROELECTRONICS CO.,LTD
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
BIOOKE MICROELECTRONICS CO.,LTD
Shanghai Jinhuan Chemical CO., LTD.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Nanjing Jubai Biopharm
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Nanjing Jubai Biopharm
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD